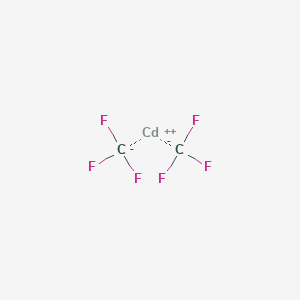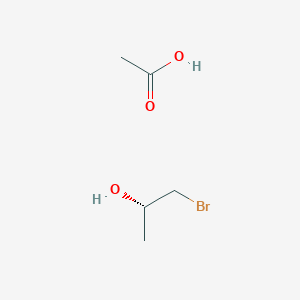
Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane can be synthesized through the irradiation of pentacyclo(4.4.0.02,4.03,8.05,7)dec-9-ene (snoutene) derivatives at low temperatures. For instance, 6-trimethylsilyl-hexacyclo(4.4.0.02,10.03,5.04,8.07,9)decane can be prepared by irradiating the corresponding snoutene derivative . The yields of these reactions vary, with some derivatives being produced in yields as high as 23% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited commercial applications. Most preparations are conducted in research laboratories for academic and experimental purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane undergoes various chemical reactions, including isomerization, substitution, and rearrangement reactions. For example, upon heating or under gas-chromatographic separation conditions, diademanes can rearrange into triquinacenes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trimethylsilyl derivatives and other substituted snoutenes . The reactions often require specific conditions such as low temperatures and irradiation to proceed efficiently.
Major Products: The major products formed from the reactions of this compound include various substituted diademanes and triquinacenes
Wissenschaftliche Forschungsanwendungen
Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane has several scientific research applications, particularly in the field of organic chemistry. Its unique structure makes it a valuable compound for studying molecular strain and reactivity. Additionally, it serves as a model compound for understanding the behavior of polycyclic hydrocarbons under various conditions .
Wirkmechanismus
The mechanism by which hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane exerts its effects is primarily through its strained molecular structure. The strain in the molecule influences its reactivity and the types of reactions it can undergo. For example, the presence of substituents can accelerate or retard the rearrangement reactions of diademanes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane include other polycyclic hydrocarbons such as triquinacenes and substituted diademanes .
Uniqueness: this compound is unique due to its highly strained structure and the specific synthetic routes required for its preparation. This uniqueness makes it a valuable compound for studying molecular strain and reactivity in organic chemistry .
Eigenschaften
CAS-Nummer |
33840-23-2 |
|---|---|
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
hexacyclo[4.4.0.02,4.03,9.05,7.08,10]decane |
InChI |
InChI=1S/C10H10/c1-2-4-6-5-3(1)8(5)10(7(1)2)9(4)6/h1-10H |
InChI-Schlüssel |
JGXDLFFGBKOCCX-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C4C3C5C1C5C6C2C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



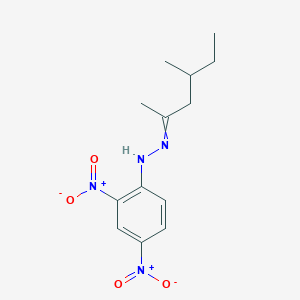
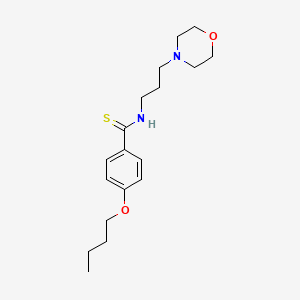
![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
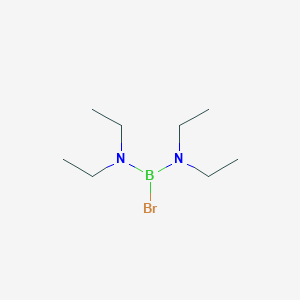
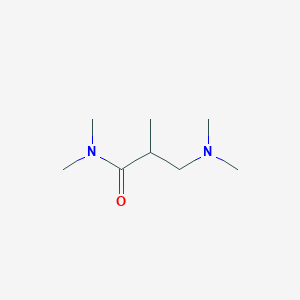
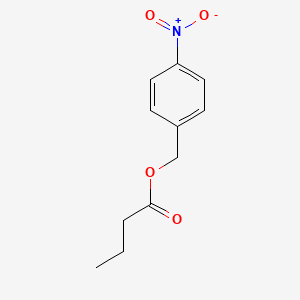
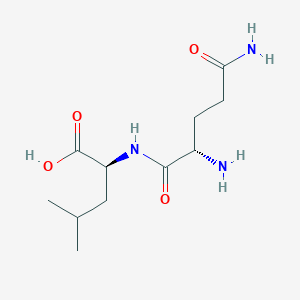
![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)
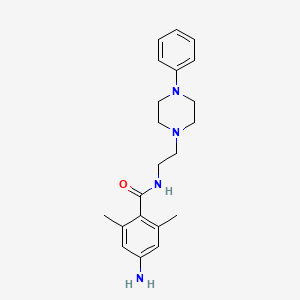
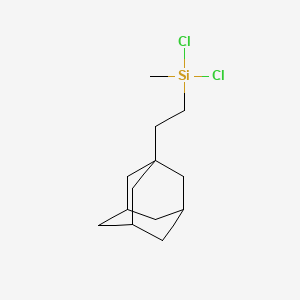
![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)
